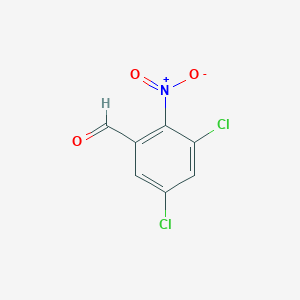

3,5-Dichloro-2-nitrobenzaldehyde

Beschreibung

Overview of 3,5-Dichloro-2-nitrobenzaldehyde within Contemporary Chemical Research

This compound, with the molecular formula C₇H₃Cl₂NO₃, is a solid organic compound. myskinrecipes.comoakwoodchemical.com Its structure, featuring a benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and an aldehyde group, makes it a valuable intermediate in the synthesis of more complex molecules. Researchers utilize this compound as a building block in various chemical reactions to create novel substances with specific properties. bldpharm.com

Significance of Investigating Halogenated Nitrobenzaldehydes in Organic Synthesis and Medicinal Chemistry

Halogenated organic compounds, including those like this compound, have been manufactured and used in a wide range of applications, from industrial processes to consumer products. nih.gov The presence of halogen atoms and a nitro group on the benzaldehyde (B42025) structure significantly influences its reactivity and potential applications.

In organic synthesis, the chlorine and nitro substituents on the aromatic ring of this compound act as directing groups and can be targets for various chemical transformations. This allows for the construction of complex molecular architectures. nih.gov

In medicinal chemistry, the incorporation of halogen atoms into drug candidates is a common strategy to enhance their pharmacological properties. Halogenated nitrobenzaldehydes serve as precursors for the synthesis of potential therapeutic agents. The study of these compounds can lead to the development of new drugs with improved efficacy and target specificity. wiserpub.com

Historical Context of Nitrobenzaldehyde Derivatives in Academic Literature

The study of nitrobenzaldehyde derivatives dates back to the late 19th and early 20th centuries. Early research focused on the synthesis and basic reactions of these compounds. acs.orggoogle.com For instance, the nitration of benzaldehyde, a common method to produce nitrobenzaldehydes, was a subject of investigation. chemicalbook.comresearchgate.net Over the years, the understanding of the chemical properties and reactivity of nitrobenzaldehyde derivatives has grown significantly. researchgate.netnist.govnist.gov This has led to their use in a wide array of synthetic applications, including the production of dyes and other fine chemicals. chemicalbook.comsarchemlabs.com The development of new analytical techniques has further enabled detailed characterization of these molecules. nih.govchemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NO₃ myskinrecipes.comoakwoodchemical.com |

| Molecular Weight | 220.01 g/mol myskinrecipes.comoakwoodchemical.com |

| MDL Number | MFCD01110976 myskinrecipes.comoakwoodchemical.com |

| CAS Number | 59178-12-0 oakwoodchemical.com |

Related Halogenated and Nitrobenzaldehyde Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Nitrobenzaldehyde (B1664092) | 552-89-6 nist.gov | C₇H₅NO₃ nist.gov | 151.12 nist.gov | A foundational nitrobenzaldehyde used in dye synthesis. chemicalbook.com |

| 3-Nitrobenzaldehyde (B41214) | 99-61-6 nist.gov | C₇H₅NO₃ nist.gov | 151.12 nist.gov | An isomer of nitrobenzaldehyde with different substituent positions. |

| 5-Chloro-2-nitrobenzaldehyde | 6628-86-0 innospk.comsigmaaldrich.com | C₇H₄ClNO₃ innospk.com | 185.56 sigmaaldrich.com | A monochlorinated nitrobenzaldehyde. innospk.comsigmaaldrich.com |

| 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 sigmaaldrich.com | C₇H₄ClNO₃ sigmaaldrich.com | 185.56 sigmaaldrich.com | An isomer of 5-chloro-2-nitrobenzaldehyde. |

| 3,4-Dichloro-5-nitrobenzaldehyde | 1806356-60-4 | C₇H₃Cl₂NO₃ | 220.01 | An isomer of this compound. |

| 2,3-Dichloro-5-nitrobenzaldehyde | 887360-79-4 epa.gov | Not specified | Not specified | Another dichlorinated nitrobenzaldehyde isomer. |

| 3-Methoxy-2-nitrobenzaldehyde | 53055-05-3 sigmaaldrich.com | C₈H₇NO₄ sigmaaldrich.com | 181.15 sigmaaldrich.com | Contains a methoxy (B1213986) group in addition to the nitro group. |

| 3,5-Dichloronitrobenzene | 618-62-2 chemeo.com | C₆H₃Cl₂NO₂ chemeo.com | 192.00 chemeo.com | A related compound lacking the aldehyde group. |

| 3,5-Dichloro-2-nitrobenzoic acid | Not specified | C₇H₃Cl₂NO₄ nih.gov | Not specified | The corresponding carboxylic acid derivative. |

| 3,5-Dichlorobenzyl alcohol | Not specified | Not specified | Not specified | The corresponding alcohol derivative. patsnap.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLHPPPBSVQLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 2 Nitrobenzaldehyde

Classical Approaches to Synthesis

Classical synthetic methodologies provide the foundational routes to complex aromatic compounds. These approaches, primarily electrophilic aromatic substitution and the oxidation of substituted precursors, are well-established in organic chemistry.

Nitration Reactions in the Context of Halogenated Benzaldehydes

The direct introduction of a nitro group onto a pre-existing substituted benzene (B151609) ring is a common strategy. In the case of halogenated benzaldehydes, the regiochemical outcome of the nitration is governed by the directing effects of the substituents already present on the ring.

Mixed Acid Nitration Procedures

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. du.ac.inijpsonline.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. ijpsonline.com This electrophile then attacks the electron-rich aromatic ring.

Influence of Reaction Conditions on Isomer Selectivity

The position of the incoming nitro group during the nitration of a substituted benzaldehyde (B42025) is dictated by the electronic and steric effects of the existing substituents. In 3,5-dichlorobenzaldehyde (B167965), the ring is substituted with two chlorine atoms and an aldehyde group.

Directing Effects: Both the chlorine atoms and the aldehyde group are deactivating, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene itself. They are also both meta-directing substituents. The two chlorine atoms are located at positions 1 and 3 (relative to the aldehyde at C-5 for this discussion), and the aldehyde group is at position 5. The positions ortho and para to the chlorine atoms and meta to the aldehyde group are the most likely sites for nitration.

Isomer Formation: For 3,5-dichlorobenzaldehyde, the positions C-2, C-4, and C-6 are available for substitution.

Position C-4 is ortho to the chlorine at C-3 and para to the chlorine at C-5, but meta to the aldehyde group.

Positions C-2 and C-6 are electronically equivalent, being ortho to both a chlorine atom and the aldehyde group.

Steric Hindrance: Nitration at the C-2 or C-6 position is subject to significant steric hindrance from the adjacent chlorine and aldehyde groups. This steric crowding can disfavor the formation of the 2-nitro isomer. However, the formation of 2-nitrobenzaldehyde (B1664092) from the nitration of benzaldehyde does occur, indicating that substitution at this position is possible, albeit often as a minor product compared to the meta-isomer. nih.gov

Controlling reaction conditions such as temperature, reaction time, and the composition of the nitrating mixture can influence the ratio of isomers formed. nih.gov Lower temperatures generally favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of products.

Oxidation Pathways

An alternative synthetic strategy involves the oxidation of a suitable precursor that already contains the desired substitution pattern. This approach avoids issues with isomer separation that can arise from direct nitration of a less-substituted ring.

Copper-Catalyzed Oxidation of 2-Nitrobenzyl Alcohol Analogues

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. nih.gov Copper-catalyzed aerobic oxidation has emerged as an efficient and environmentally benign method, using air or oxygen as the ultimate oxidant. nih.govcaltech.edu These systems often employ a co-catalyst, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to facilitate the reaction. nih.govcaltech.eduadichemistry.com

A viable pathway to 3,5-dichloro-2-nitrobenzaldehyde is the oxidation of 3,5-dichloro-2-nitrobenzyl alcohol. While specific studies on this exact substrate are not detailed in the reviewed literature, the oxidation of the closely related 2-nitrobenzyl alcohol has been reported. caltech.eduwikipedia.org These studies demonstrate that copper complexes can effectively catalyze the oxidation of nitro-substituted benzyl (B1604629) alcohols to their corresponding aldehydes in high yield. caltech.eduwikipedia.org The reaction conditions are generally mild, and the methodology tolerates a variety of functional groups, including the nitro group. rsc.org

| Catalyst System | Substrate | Oxidant | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Cu(I)/TEMPO/NMI | Primary Alcohols | Air | Room Temperature | Aldehydes | adichemistry.com |

| [CuBr₂(bpy)]/TEMPO | Primary Alcohols | Air | Acetonitrile (B52724):Water, Base | Aldehydes | nih.gov |

| Cu(II)/1,10-phenanthroline/Hydrazine (B178648) dicarboxylic acid diethyl ester | 2-Nitrobenzyl alcohol | Air | Mild Conditions | 2-Nitrobenzaldehyde | caltech.eduwikipedia.org |

Selenium Dioxide Oxidation for Benzoic Acid Derivatives

Selenium dioxide (SeO₂) is a well-known oxidizing agent used for the oxidation of activated methyl or methylene (B1212753) groups to carbonyl functionalities. du.ac.in This reaction, often referred to as the Riley oxidation, is particularly effective for the oxidation of benzylic C-H bonds to form aldehydes or ketones. du.ac.in

A plausible synthetic route to this compound would therefore be the SeO₂ oxidation of 3,5-dichloro-2-nitrotoluene. The reaction typically involves heating the substrate with a stoichiometric or catalytic amount of SeO₂ in a suitable solvent like 1,4-dioxane (B91453) or acetic acid. du.ac.in The use of acetic acid as a solvent can sometimes help to prevent over-oxidation to the carboxylic acid by forming an acetate (B1210297) ester intermediate. The general mechanism involves an initial ene reaction followed by a du.ac.inwikipedia.org-sigmatropic rearrangement.

| Oxidant System | Substrate Type | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| SeO₂ | Benzylic Methylene Groups | 1,4-Dioxane, Heat (e.g., 100°C) | Benzaldehydes | du.ac.in |

| SeO₂ | meta-Phenoxytoluene | o-Dichlorobenzene, 150-260°C | meta-Phenoxybenzaldehyde | |

| Catalytic SeO₂ / t-Butyl hydroperoxide | Allylic/Benzylic Positions | Various Solvents | Allylic/Benzylic Alcohols or Carbonyls |

Halogenation Strategies

The primary route for the synthesis of this compound involves the nitration of a pre-existing dichlorinated benzaldehyde. Specifically, the nitration of 3,5-dichlorobenzaldehyde is a direct method to introduce the nitro group at the ortho position. sigmaaldrich.comorgsyn.orgnih.gov The directing effects of the two chlorine atoms and the aldehyde group guide the incoming nitro group to the C-2 position. The reaction is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure selectivity and prevent over-nitration or side reactions.

Alternatively, though less direct for this specific isomer, halogenation of a nitrated precursor could be considered. For instance, the direct chlorination of 2-nitrobenzaldehyde would be a conceivable but challenging approach. The strong deactivating and meta-directing nature of the nitro group would likely lead to a mixture of products, making the isolation of the desired 3,5-dichloro isomer difficult. nih.govgoogle.com Therefore, the nitration of 3,5-dichlorobenzaldehyde remains the more viable and commonly referenced halogenation strategy.

Novel and Advanced Synthetic Routes

Modern synthetic chemistry offers a range of sophisticated methods for the construction of complex molecules from simpler starting materials. These include multi-component reactions and various catalytic approaches that provide efficient and atom-economical pathways to diverse chemical structures.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are powerful tools in organic synthesis. organic-chemistry.orgnih.govwikipedia.org Well-known MCRs involving aldehydes include the Passerini and Ugi reactions. wikipedia.orgnih.govresearchgate.netbaranlab.orgorganic-chemistry.org

While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, its structure suggests its potential as a carbonyl component in such reactions. For instance, in a Passerini reaction, this compound could react with an isocyanide and a carboxylic acid to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Similarly, in an Ugi reaction, it could react with an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.govbaranlab.org These reactions would lead to the formation of complex derivatives incorporating the 3,5-dichloro-2-nitrophenyl moiety. A study on a four-component quadruple cascade reaction for generating bis-spirocyclohexanes utilized various substituted aldehydes, including p-nitrobenzaldehyde and o,p-dichlorobenzaldehyde, showcasing the utility of functionalized benzaldehydes in complex MCRs. nih.gov

Catalysis offers elegant and efficient solutions for synthesizing complex molecules, often with high selectivity and under mild conditions.

The protection of the aldehyde group in nitrobenzaldehydes is a crucial step in multi-step syntheses. Acidic heterogeneous catalysts, such as zeolites and other solid acids, are effective for the formation of 1,3-dioxolanes (acetals) from aldehydes and diols. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.commdpi.comrsc.org This protection strategy is reversible, and the same catalyst can often be used for the deprotection (hydrolysis) step. organic-chemistry.org The use of heterogeneous catalysts simplifies the purification process as the catalyst can be easily removed by filtration. For nitrobenzaldehydes, this method allows for the separation of isomers and protects the aldehyde group during subsequent reactions. researchgate.netresearchgate.net While direct studies on this compound are not specified, the general applicability of this method to nitrobenzaldehydes suggests its feasibility for this compound. researchgate.netresearchgate.net

Table 1: Examples of Heterogeneous Catalysts for Acetalization

| Catalyst Type | Description | Reference |

| Zeolites (e.g., H-beta, ZSM-5) | Crystalline aluminosilicates with well-defined pore structures, offering shape selectivity and strong acidic sites. | researchgate.netresearchgate.net |

| Solid Acid Resins | Polymeric resins with sulfonic acid groups that act as recyclable acid catalysts. | organic-chemistry.org |

Rhodium catalysts are versatile tools in organic synthesis, enabling a wide range of transformations including C-H activation, cycloadditions, and cycloisomerizations. nih.govnih.govrsc.orgresearchgate.netnih.govrsc.orgrsc.org For instance, rhodium(III)-catalyzed C-H activation of aromatic aldehydes can be employed for the synthesis of 2-aminobenzaldehydes. rsc.org Rhodium-catalyzed cycloaddition reactions, such as the [5+2+1] cycloaddition of ene-vinylcyclopropanes and CO, have been developed for the construction of complex cyclic systems. nih.gov Although specific rhodium-catalyzed reactions involving this compound are not detailed in the search results, the reactivity of the aldehyde and the aromatic ring suggests potential applications in rhodium-catalyzed cross-coupling or directed C-H functionalization reactions to create more complex derivatives.

Tin(IV) chloride (SnCl4) is an effective Lewis acid catalyst for various organic transformations, including aza-acetalization reactions. researchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde with a compound containing both an amino and a hydroxyl group, such as an o-aminophenol or an o-aminobenzyl alcohol, to form heterocyclic structures like benzoxazines. researchgate.netresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov The reaction of an aromatic aldehyde with an o-arylaminomethyl phenol (B47542) in the presence of SnCl4 leads to the formation of aryl-substituted 3,4-dihydro-2H-1,3-benzoxazines in good yields under mild conditions. researchgate.netresearchgate.net The general applicability of this method to a range of aromatic aldehydes indicates that this compound could serve as a substrate to synthesize the corresponding highly functionalized benzoxazine (B1645224) derivatives.

Stereoselective Synthesis of Analogues

While specific research on the stereoselective synthesis of this compound is not extensively detailed in the provided literature, the principles can be inferred from methodologies applied to its analogues, particularly other substituted nitrobenzaldehydes. Stereoselectivity is crucial in the synthesis of complex molecules, and in the context of nitrobenzaldehyde derivatives, it often involves controlling the formation of isomers or the spatial arrangement of atoms in subsequent reactions.

A key strategy for managing isomer formation during the synthesis of nitrobenzaldehydes is through the protection of the aldehyde group, for instance, by converting it into a 1,3-dioxolane. This approach can influence the stereochemical outcome of subsequent reactions. For example, in the acetalization of nitrobenzaldehyde isomers with ethylene (B1197577) glycol, ortho-nitrobenzaldehyde reacts less readily than the meta isomer due to steric hindrance, demonstrating a degree of stereoselectivity. researchgate.netpsu.edu This kinetic difference allows for the separation of isomers, which is a critical step in achieving stereochemical purity. researchgate.net The separation of ortho/meta isomers of 2-nitrophenyl-1,3-dioxolane can be achieved by combining stereoselective crystallization and fractionated distillation. psu.edu

Furthermore, the catalytic olefination of 2-nitrobenzaldehydes with CF₃CCl₃ has been shown to produce trifluoromethylated ortho-nitrostyrenes stereoselectively, with Z/E isomer ratios up to 82:18. nih.gov This highlights how catalytic methods can be tuned to favor the formation of a specific stereoisomer in analogues of the target compound.

Supramolecular Catalysis in Related Systems

Supramolecular catalysis leverages non-covalent interactions to mimic the highly efficient and selective catalytic processes found in natural enzymes. rsc.org These systems create confined environments, such as catalytic pockets, that can enhance reaction rates and control selectivity. rsc.org While direct application to this compound synthesis is not specified, studies on related nitrobenzaldehydes demonstrate the potential of this approach.

For instance, the addition of guanidinium (B1211019) salts as supramolecular additives has been shown to significantly enhance the reactivity and selectivity of proline-catalyzed reactions, such as the cross-aldol reaction between α,α-dichloroaldehydes and aromatic aldehydes like 4-nitrobenzaldehyde (B150856). uniovi.es In one study, the use of racemic DL-proline combined with a guanidinium salt catalyst resulted in a 97% conversion to the desired product under solvent-free conditions, whereas using enantiopure proline severely hindered the reaction. uniovi.es This illustrates how supramolecular interactions between the catalyst, additive, and substrates can dramatically influence the reaction outcome in systems involving nitrobenzaldehydes. uniovi.es The design of such artificial catalysts is an active area of research, aiming to replicate the efficiency of natural enzymes. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental footprint of chemical manufacturing. This involves developing methodologies that are safer, more efficient, and utilize sustainable resources.

Solvent-Free and Catalyst-Free Methodologies

Solvent-free and catalyst-free reaction conditions represent a significant advancement in green chemistry by minimizing waste and simplifying purification processes. Research has shown that certain reactions involving nitrobenzaldehyde analogues can proceed efficiently without the need for traditional solvents. For example, the proline-catalyzed cross-aldol reaction between 4-nitrobenzaldehyde and an α,α-dichloroaldehyde was successfully conducted using an excess of the ketone reagent as the reaction medium, thereby avoiding organic solvents. uniovi.es

Similarly, methods for the catalytic oxidation of nitrotoluene to nitrobenzaldehyde can be performed in a solvent-free medium, where the reaction substrate itself acts as the solvent. google.com While not explicitly catalyst-free, the use of heterogeneous catalysts that can be easily recovered and recycled aligns with green chemistry goals by reducing waste. researchgate.netpsu.edu For instance, an acidic ion-exchange resin used for the formation and hydrolysis of 2-nitrophenyl-1,3-dioxolane can be recycled multiple times without a significant loss of efficiency. researchgate.netpsu.edu

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. anton-paar.com These advantages include dramatically reduced reaction times, increased product yields, and often higher product purity. nih.gov The technique has been successfully applied to a wide range of reactions involving nitro-substituted aromatic compounds.

For example, the synthesis of various N-heterocycles, O- and S-heterocycles, and organometallic complexes has been accelerated using microwave assistance. anton-paar.com In the synthesis of 1,2,3-triazole derivatives, microwave irradiation reduced reaction times from 2–4 hours to just 5–10 minutes while also increasing yields by 10–20%. nih.gov Similarly, the synthesis of pyrimidine (B1678525) derivatives saw reaction times drop from 6–15 hours under conventional heating to 10–15 minutes with microwaves. nih.gov A straightforward approach to novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate (B1207046) building blocks is achieved through condensation with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation. nih.gov The synthesis of aminoalcohols like 1-(3-nitrophenylamino)-3-phenylpropan-2-ol was also efficiently achieved using a microwave reactor, highlighting the broad applicability of this technology to compounds with nitroaromatic moieties. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds This table is generated based on data from analogous reactions to illustrate the benefits of microwave assistance.

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 1,2,3-Triazole Derivatives | 2–4 hours | 5–10 minutes | 10–20% higher | nih.gov |

| Synthesis of Pyrimidine Derivatives | 6–15 hours | 10–15 minutes | 10–15% higher | nih.gov |

| Synthesis of Triazoloquinazolines | 5–24 hours | 10–20 minutes | Slightly higher | nih.gov |

Use of Eco-Friendly Reagents and Solvents

Replacing hazardous reagents and volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable synthesis. In the context of producing nitrobenzaldehydes, traditional nitration methods often involve strongly acidic and potentially hazardous conditions. psu.edu Greener approaches focus on using less dangerous reagents and recyclable catalysts. For example, modifying the nitration of benzaldehyde to use a smaller amount of a sulfonitric mixture at room temperature reduces safety risks. researchgate.net The one-pot synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene (B74249) is noted for its environmental attractiveness, as it avoids heavy metals and highly carcinogenic compounds. researchgate.netchem-soc.si

Designing for Degradation and Reduced Environmental Impact

A forward-thinking aspect of green chemistry is designing molecules that, after their intended use, can degrade into non-toxic substances, thereby minimizing their environmental persistence. Nitroaromatic compounds are often noted for being toxic and poorly biodegradable. psu.edu

Research into photodegradable antimicrobial agents based on nitrobenzyl structures provides insight into how molecular design can influence environmental fate. nih.gov Studies on aminoalcohols with a nitro group on the benzyl moiety showed that the position of the nitro group dramatically affects the compound's ability to degrade under UV light. When the nitro group is para to the amino moiety, complete degradation can be achieved at a specific pH, whereas the meta analogue shows significantly less degradation under the same conditions. nih.gov This demonstrates that strategic placement of functional groups, like the nitro and chloro substituents in this compound, could potentially be used to engineer a molecule for controlled degradation, reducing its long-term environmental impact.

Chemical Reactivity and Derivatization

Reactivity of the Aldehyde Moiety

The aldehyde functional group (-CHO) is the main site of chemical transformation for this compound. The carbon atom of the carbonyl group is electrophilic, making it susceptible to attack by nucleophiles. This electrophilicity is substantially increased by the potent electron-withdrawing effects of the ortho-nitro group and the two meta-chloro atoms. doubtnut.comwiserpub.com These substituents pull electron density away from the benzene (B151609) ring and, by extension, from the carbonyl carbon, making it more electron-deficient and thus more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025). doubtnut.comvedantu.com

The fundamental reaction of the aldehyde group in 3,5-Dichloro-2-nitrobenzaldehyde is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the carbon-oxygen double bond's pi electrons to shift to the oxygen atom. libretexts.org This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org The rate of this reaction is enhanced by the presence of electron-withdrawing groups, which stabilize the developing negative charge on the oxygen atom in the transition state. vedantu.com Therefore, this compound is expected to be highly reactive in nucleophilic addition reactions. doubtnut.comwiserpub.com

Condensation reactions are a cornerstone of the derivatization of this compound. These reactions involve an initial nucleophilic addition to the aldehyde, followed by the elimination of a small molecule, typically water, to form a new product with a carbon-nitrogen or carbon-carbon double bond.

The reaction of this compound with primary amines is a classic method for forming Schiff bases, which contain a characteristic azomethine or imine (-C=N-) group. wiserpub.comjetir.org The reaction proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration. The formation of these compounds is often catalyzed by a few drops of acid. researchgate.net The strong electron-withdrawing nature of the nitro group on the benzaldehyde ring can facilitate the formation of the imine intermediate. wiserpub.com A variety of primary amines can be used, leading to a wide array of Schiff base derivatives. jetir.orgresearchgate.netinternationaljournalcorner.com For instance, reactions of substituted benzaldehydes, such as nitrobenzaldehydes or dichlorosalicylaldehyde, with various primary amines like anilines or diamines are well-documented for producing stable Schiff bases. researchgate.netinternationaljournalcorner.commdpi.com

| Aldehyde Reactant | Amine Reactant | Solvent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Benzaldehyde | m-Nitroaniline | Ethanol (B145695) / Acetic Acid | Benzaldehyde and m-nitroaniline Schiff base | researchgate.net |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Absolute Ethanol | Chiral Schiff Base Ligand | mdpi.comnih.gov |

| 3,5-Dichloro Salicylaldehyde | 4-Bromoaniline | Ethanol / Acetic Acid | 3,5-dichlorosalicylaldimino-4-bromoaniline | internationaljournalcorner.com |

| 4-Nitrobenzaldehyde (B150856) | p-Chloroaniline | Ethanol | Schiff Base | jetir.org |

Reacting this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 4-nitrophenylhydrazine) yields hydrazones. discoveryjournals.orgdiscoveryjournals.org This reaction is a condensation process where the nitrogen atom of the hydrazine acts as the nucleophile, attacking the carbonyl carbon. Subsequent elimination of a water molecule forms the hydrazone, which is characterized by a C=N-NH- linkage. discoveryjournals.orgdiscoveryjournals.org Studies on similar dichlorobenzaldehydes show that these reactions can be performed efficiently under both conventional solvent-based, acid-catalyzed conditions and greener, solvent-free conditions. discoveryjournals.orgdiscoveryjournals.org The presence of electron-withdrawing groups on the aldehyde is known to enhance its reactivity in hydrazone synthesis. discoveryjournals.org For example, the reaction of 3,5-dichlorobenzaldehyde (B167965) with 4-nitrophenylhydrazine (B89600) proceeds well under both solvent-based (72% yield) and solvent-free (33-57% yield) conditions. discoveryjournals.orgdiscoveryjournals.org

| Aldehyde Reactant | Hydrazine Reactant | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dichlorobenzaldehyde | 4-Nitrophenylhydrazine | Ethanol, Acetic Acid, Room Temp, 3h | 72% | discoveryjournals.org |

| 3,5-Dichlorobenzaldehyde | 4-Nitrophenylhydrazine | Solvent-free, Room Temp, 2-5 min | 32.69% | researchgate.net |

| 3,5-Dichloro-2-hydroxybenzaldehyde | Hydrazine | Not specified | Not specified | chemicalbook.com |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through a base-catalyzed aldol (B89426) condensation reaction, specifically the Claisen-Schmidt condensation, between a substituted benzaldehyde and an acetophenone (B1666503). jetir.orgmdpi.com In this reaction, this compound would react with a suitable ketone (lacking α-hydrogens on one side, like acetophenone) in the presence of a base such as sodium hydroxide. rsc.orgscribd.com The base abstracts a proton from the acetophenone to form an enolate ion, which then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the benzaldehyde. rsc.orgscribd.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone (B49325) product. scribd.com The synthesis can be carried out in solvents like ethanol or under solvent-free conditions by grinding the reactants together. jetir.orgrsc.orgyoutube.com

| Aldehyde Reactant | Ketone Reactant | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 3-Nitrobenzaldehyde (B41214) | 4-Methylacetophenone | NaOH / 95% Ethanol | Substituted Chalcone | youtube.com |

| 3-Nitrobenzaldehyde | Acetophenone | NaOH / 95% Ethanol | 3-Nitrochalcone | scribd.com |

| 2-Nitrobenzaldehyde (B1664092) | 2-Nitroacetophenone | NaOH / Ethanol | (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | mdpi.com |

| Benzaldehyde Derivative | Acetophenone | Solid NaOH / Solvent-free | Chalcone Derivative | jetir.orgrsc.org |

While direct cycloaddition to the aldehyde C=O bond is less common, the derivatives of this compound can readily participate in such reactions. A prominent example is the 1,3-dipolar cycloaddition. libretexts.orgethz.ch Azomethine ylides, which can be generated from the Schiff bases derived from this compound, can react with alkenes (dipolarophiles) in a [3+2] cycloaddition to form five-membered heterocyclic rings. uchicago.edu Similarly, nitrones, which can be synthesized from the corresponding hydroxylamine (B1172632) derivative of the aldehyde, also undergo [3+2] cycloadditions with alkenes. uchicago.edu The regioselectivity of these reactions is governed by the electronic properties of both the dipole and the dipolarophile. uchicago.edu Furthermore, thermal [2+2] cycloadditions, while often forbidden by orbital symmetry rules, can occur with specific substrates like ketenes. ethz.chlibretexts.org Derivatives of this compound could potentially be converted into ketenophiles for such reactions. ethz.ch

Condensation Reactions

Reactivity of Halogen Substituents

The chlorine atoms in this compound are generally unreactive towards nucleophilic substitution under normal conditions. However, the presence of the strongly electron-withdrawing nitro group at the ortho position can activate the chlorine atoms for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The reactivity of halogens in nucleophilic aromatic substitution is also influenced by steric factors. In a related compound, 4,6-dichloro-5-nitrobenzofuroxan, the two chlorine atoms constrain the nitro group, causing it to be out of the plane of the aromatic ring and thus reducing its ability to activate the ring for nucleophilic substitution. mdpi.com A similar steric effect might be at play in this compound, where the ortho-nitro group could be sterically hindered by the adjacent chlorine atom, potentially affecting its electronic influence and the reactivity of the chlorine substituents.

The substitution of chlorine atoms in chloro-nitroaromatic compounds is an important industrial process. For example, the synthesis of 3,5-dichloro-2,4,6-trinitrobenzenamine can be achieved from 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) through nucleophilic substitution of one of the chlorine atoms. sciengine.com This indicates that under appropriate conditions, the chlorine atoms in this compound could be susceptible to displacement by strong nucleophiles.

Data Tables

Table 1: Reduction Reactions of Nitrobenzaldehydes

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Nitrobenzaldehyde | Fe/AcOH | 2-Aminobenzaldehyde | nih.gov |

| 2-Nitrobenzaldehyde | NaBH4, LiAlH4, or Catalytic Hydrogenation | 2-Aminobenzaldehyde | wiserpub.com |

| 4-Nitrobenzaldehyde | Fe/NH4Cl, ethanol | 4-Aminobenzaldehyde | researchgate.net |

| Nitroarenes | Iron powder/Ammonium (B1175870) chloride | Anilines | acs.org |

Table 2: Oxidation Reactions of Benzaldehydes

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Nitrobenzaldehyde | Selenium dioxide | 2-Nitrobenzoic acid | wiserpub.com |

| Benzaldehyde | Diphenyl diselenide, H2O2 | Benzoic acid | mdpi.com |

| Various Benzaldehydes | Desulfovibrio strains | Corresponding Benzoic acids | nih.govnih.gov |

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

The key intermediate in SNAr reactions is the Meisenheimer complex. chemistrysteps.com This intermediate can be characterized by various spectroscopic techniques. In some cases, stable Meisenheimer complexes can be isolated and studied. The structure of the Meisenheimer complex for the reaction of 2,4-dinitrochlorobenzene with a nucleophile provides a well-documented example of this type of intermediate. chemeurope.com For reactions involving this compound, similar intermediates would be formed upon nucleophilic attack at the positions bearing the chlorine atoms.

The transition state in an SNAr reaction resembles the Meisenheimer complex. The stability of this transition state, and therefore the reaction rate, is influenced by factors that stabilize the negative charge on the aromatic ring. mnstate.edu For this compound, the strong electron-withdrawing nitro group lowers the energy of the transition state for nucleophilic attack, thus facilitating the reaction. Computational studies on related nitrobenzaldehyde derivatives can provide insights into the geometry and energy of the transition states involved in their reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environments

The ¹H NMR spectrum of 3,5-Dichloro-2-nitrobenzaldehyde provides critical data on the arrangement of protons on the aromatic ring and the aldehyde functional group. The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

In a typical ¹H NMR spectrum of a related compound, 3-nitrobenzaldehyde (B41214), the aldehydic proton appears as a singlet at approximately 10.14 ppm. mmu.ac.uk The aromatic protons exhibit complex splitting patterns due to spin-spin coupling. mmu.ac.uk For this compound, one would expect the aldehydic proton to resonate at a similarly downfield region. The two aromatic protons would likely appear as doublets, with their chemical shifts influenced by the ortho-nitro group and the meta- and para-chloro substituents.

| Compound | Solvent | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|---|

| 3-Nitrobenzaldehyde | CDCl₃ | 10.14 (s) | 7.78 (t), 8.27 (d), 8.50 (d), 8.70 (s) |

| 4-Chlorobenzaldehyde | CDCl₃ | - | - |

| 3-Chlorobenzaldehyde | CDCl₃ | 9.98 (s) | 7.49 (t), 7.61 (d), 7.77 (d), 7.86 (s) |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

The carbonyl carbon of the aldehyde group in benzaldehyde derivatives typically resonates in the downfield region of the spectrum, often between 190 and 200 ppm. For instance, the aldehyde carbon in 3-nitrobenzaldehyde appears at 189.9 ppm. oxinst.com The aromatic carbons exhibit a range of chemical shifts depending on their proximity to the electron-withdrawing groups. The carbon attached to the nitro group is expected to be significantly deshielded.

| Compound | Solvent | Aldehyde Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |

|---|---|---|---|

| 3-Nitrobenzaldehyde | CDCl₃ | 189.9 | 124.3, 128.6, 130.6, 134.9, 137.6, 145.0 |

| 4-Nitrobenzaldehyde (B150856) | CDCl₃ | 190.3 | 124.3, 130.5, 140.1, 151.2 |

| 5-Chloro-2-nitrobenzaldehyde | - | - | - |

DEPTQ NMR Techniques

Distortionless Enhancement by Polarization Transfer (DEPT) and its quaternary-detecting variant (DEPTQ) are powerful NMR techniques used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. pressbooks.publibretexts.org

A DEPTQ experiment for this compound would be expected to show:

Positive signals for the two methine (CH) carbons in the aromatic ring.

No signals for the quaternary carbons, which include the carbons bonded to the chlorine atoms, the nitro group, and the aldehyde group.

This technique is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum and confirming the substitution pattern of the aromatic ring. pressbooks.pub

Application in Purity Analysis

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of organic compounds. nih.govamazonaws.comresearchgate.net This technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal. researchgate.net By using an internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself. youtube.comacs.org

For this compound, a qNMR analysis would involve dissolving a precisely weighed amount of the sample and a suitable internal standard in an appropriate deuterated solvent. The purity of the compound can then be calculated by comparing the integrals of specific, well-resolved signals from the analyte and the internal standard. This method is particularly useful for identifying and quantifying impurities, making it a crucial tool in pharmaceutical quality control and process chemistry. veeprho.comconicet.gov.ar

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Functional Groups (e.g., Aldehyde, Nitro, Halogen)

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups.

Aldehyde Group (C=O stretch): A strong absorption band is expected in the region of 1700-1720 cm⁻¹, characteristic of the carbonyl stretching vibration of an aromatic aldehyde.

Nitro Group (N-O stretch): Two strong absorption bands are anticipated, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. These typically appear around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

Halogen Group (C-Cl stretch): The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Aromatic C-H stretch: Absorption bands for the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Aromatic C=C stretch: Bands corresponding to the carbon-carbon double bond stretching within the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.

The IR spectrum of the related compound 3-nitrobenzaldehyde shows a strong carbonyl peak and characteristic nitro group absorptions, confirming the utility of this technique for functional group identification. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1700-1720 |

| Nitro (N-O) | Asymmetric Stretch | 1520-1560 |

| Nitro (N-O) | Symmetric Stretch | 1345-1385 |

| Halogen (C-Cl) | Stretch | 600-800 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400-1600 |

Analysis of Hydrogen Bonding Interactions

The potential for intramolecular hydrogen bonding in this compound involves the interaction between the aldehyde group (-CHO) and the adjacent nitro group (-NO2). In o-nitrobenzaldehyde, studies have suggested that steric interactions between the bulky ortho substituents can force the aldehyde group out of the plane of the benzene (B151609) ring. This steric hindrance may be a more dominant factor than the formation of a classical intramolecular hydrogen bond. cdnsciencepub.com The n.m.r. data for o-nitrobenzaldehyde, for instance, show a smaller downfield shift of the formyl proton signal compared to what is typically observed in compounds with strong intramolecular hydrogen bonds. cdnsciencepub.com

However, the presence of substituents on the aromatic ring can significantly influence the nature and strength of such interactions. In substituted salicylaldehydes, which also feature an intramolecular hydrogen bond, the electronic effects of the substituents modulate the hydrogen bond strength. nih.gov For this compound, the electron-withdrawing nature of the chlorine atoms at the 3 and 5 positions would be expected to influence the electron density of the aromatic ring and, consequently, the acidity of the aldehydic proton and the basicity of the nitro group's oxygen atoms. This modulation could affect the strength of any potential C-H---O intramolecular interaction. The geometry of the molecule, with the nitro and aldehyde groups in proximity, allows for the possibility of such an interaction, which is a subject of interest in structural chemistry. bgu.ac.il

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of compounds like this compound.

The molecular formula of this compound is C7H3Cl2NO3. The nominal molecular weight of this compound is 220 g/mol . In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to this molecular weight. The presence of two chlorine atoms would also give rise to a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum will show an (M)+ peak, an (M+2)+ peak, and an (M+4)+ peak with relative intensities of approximately 9:6:1, which is a definitive confirmation of the presence of two chlorine atoms in the molecule. The observation of a molecular ion peak with this specific isotopic distribution would confirm the elemental composition of the molecule.

The fragmentation of this compound in a mass spectrometer provides valuable structural information. Based on the fragmentation patterns of related compounds, several key fragmentation pathways can be predicted. libretexts.orgmiamioh.eduyoutube.com

Common fragmentation patterns for aromatic aldehydes and nitroaromatics include:

Loss of the aldehyde group (-CHO): A fragment ion corresponding to [M-29]+ would be expected from the cleavage of the formyl group.

Loss of the nitro group (-NO2): A fragment ion at [M-46]+ is characteristic of nitroaromatic compounds.

Loss of nitric oxide (-NO): A peak at [M-30]+ can also be observed.

Cleavage of the aromatic ring: Further fragmentation can lead to the loss of chlorine atoms or the breakdown of the benzene ring structure.

A plausible fragmentation pattern for this compound is detailed in the table below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Structure |

| [M]+ | 219/221/223 | C7H3Cl2NO3+ |

| [M-H]+ | 218/220/222 | C7H2Cl2NO3+ |

| [M-CHO]+ | 190/192/194 | C6H2Cl2NO2+ |

| [M-NO2]+ | 173/175 | C7H3Cl2O+ |

| [M-Cl]+ | 184/186 | C7H3ClNO3+ |

Note: The m/z values are presented to illustrate the isotopic pattern due to chlorine.

Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are highly sensitive and selective methods for the analysis of nitroaromatic compounds and aldehydes in complex mixtures. thermofisher.comnih.govresearchgate.netresearchgate.net These techniques are particularly useful for environmental monitoring and in the analysis of biological samples.

For the analysis of this compound, a reversed-phase LC method would typically be employed. nih.gov The compound would be separated from other components in a sample on a C18 or similar column, and then introduced into the mass spectrometer for detection. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques used in LC-MS for such compounds. lcms.cz UPLC-MS offers the advantage of higher resolution, faster analysis times, and increased sensitivity compared to conventional LC-MS. measurlabs.com Often, aldehydes are derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to improve their chromatographic and detection characteristics. lcms.czmdpi.com

A typical UPLC-MS method for the analysis of nitroaromatic compounds would involve:

Column: A sub-2 µm particle size column (e.g., Hypersil GOLD PFP). thermofisher.com

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) formate.

Detection: Mass spectrometry in either positive or negative ionization mode, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from n-π* and π-π* electronic transitions. rsc.org The spectrum of benzaldehyde shows a strong absorption band around 248 nm, which is attributed to a π-π* transition. researchgate.net The presence of a nitro group and chlorine atoms on the benzene ring will influence the position and intensity of these absorption bands.

In a comparative study of nitrobenzaldehyde isomers, the following general observations were made which can be applied to this compound: rsc.org

A weak absorption band around 350 nm, corresponding to an n-π* transition involving the lone pairs of the nitro and aldehyde groups.

A band of intermediate intensity around 300 nm, resulting from a π-π* transition within the aromatic ring.

A strong absorption band around 250 nm, attributed to a π-π* transition involving the nitro group and the benzene ring.

The chloro and nitro substituents, being auxochromes and chromophores respectively, will cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzaldehyde.

| Transition Type | Approximate Wavelength (λmax) | Relative Intensity |

| n-π | ~350 nm | Weak |

| π-π (arene) | ~300 nm | Intermediate |

| π-π* (nitro group) | ~250 nm | Strong |

Charge Transfer Phenomena

Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. mdpi.com This process involves the excitation of an electron from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO). mdpi.com The formation of these complexes is often accompanied by the appearance of a new, distinct absorption band in the UV-visible spectrum, which is characteristic of the CT interaction. mdpi.comscienceopen.com

While specific studies on the charge transfer complexes of this compound are not extensively documented, the principles can be understood by examining related compounds. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a well-known electron acceptor that forms CT complexes with various electron donors. mdpi.comscienceopen.comnih.govmdpi.com The interaction between a donor and an acceptor like DDQ results in the formation of a radical ion pair, which can be intensely colored and stable. mdpi.com The stability and spectroscopic parameters of such complexes can be quantified using methods like the Benesi-Hildebrand equation. mdpi.com

The electron-withdrawing nature of the nitro group and the chlorine atoms in this compound suggests it could potentially act as an electron acceptor in the formation of charge transfer complexes with suitable electron-rich donor molecules. wiserpub.com The study of such potential complexes would be crucial in understanding the compound's electronic properties and reactivity.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structures

The crystallographic data for 3,5-dichloro-2-hydroxybenzaldehyde is summarized in the table below:

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.3359 (16) |

| b (Å) | 13.884 (3) |

| c (Å) | 7.2341 (14) |

| β (°) | 114.519 (2) |

| V (ų) | 761.7 (3) |

| Z | 4 |

| Radiation type | Mo Kα |

| λ (Å) | 0.71073 |

| T (K) | 291 (2) |

This data is for the related compound 3,5-dichloro-2-hydroxybenzaldehyde.

This data allows for a detailed understanding of the molecular geometry and packing within the crystal lattice. Similar detailed structural information for this compound would require a dedicated single-crystal X-ray diffraction experiment.

Supramolecular Assembly and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, leading to the formation of a supramolecular assembly. These interactions, although weaker than covalent bonds, are crucial in determining the physical properties of the solid.

In the case of the related 3,5-dichloro-2-hydroxybenzaldehyde , the crystal structure is organized into layers, with molecules within each layer connected by weak C-H···O intermolecular hydrogen bonds. Additionally, a strong intramolecular O-H···O hydrogen bond is present.

Common types of intermolecular interactions that could be expected in the crystal structure of this compound include:

Hydrogen Bonding: While lacking a hydroxyl group, the oxygen atoms of the nitro and aldehyde groups could potentially act as hydrogen bond acceptors in interactions with suitable donor groups.

C-H···π Interactions: The aromatic ring can participate in interactions with C-H bonds from neighboring molecules.

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. researchgate.net It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net This section details the theoretical application of DFT to elucidate the fundamental characteristics of 3,5-dichloro-2-nitrobenzaldehyde.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, a key structural feature is the substitution pattern on the benzene (B151609) ring. The presence of a nitro group (-NO₂) adjacent to a chlorine atom (at positions 2 and 3, respectively) creates significant steric hindrance.

Studies on related 2-nitrobenzaldehyde (B1664092) derivatives have shown that such steric crowding forces the nitro group to twist out of the plane of the phenyl ring. bldpharm.com In 1,3-dichloro-2-nitrobenzene, a compound with a similar substitution pattern, DFT calculations have indicated that the dihedral angle of the nitro group relative to the benzene ring is approximately 74.4°. wikipedia.org It is therefore highly probable that the optimized geometry of this compound also features a non-coplanar nitro group. The aldehyde group, being less sterically hindered by the adjacent hydrogen, is more likely to remain closer to the plane of the ring.

Table 1: Predicted Dihedral Angles in this compound This table is illustrative, based on data from analogous compounds.

| Dihedral Angle | Predicted Value (degrees) | Rationale |

|---|---|---|

| C1-C2-N-O | ~75° | Steric repulsion between the nitro group and the chlorine atom at C3 forces the nitro group out of the ring plane, similar to observations in 1,3-dichloro-2-nitrobenzene. wikipedia.org |

| C2-C1-C(H)=O | ~0-15° | The aldehyde group has less steric hindrance and tends to be more coplanar with the aromatic ring for maximum conjugation. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. psu.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov

For this compound, the presence of three strong electron-withdrawing groups (nitro, chloro, and aldehyde) is expected to significantly lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap determines the molecule's ability to absorb light; a smaller gap corresponds to absorption at a longer wavelength. The analysis of the HOMO and LUMO compositions reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance during chemical reactions.

Table 2: Illustrative Frontier Orbital Energies for a Related Aromatic Nitro Compound This table presents typical values for a substituted nitrobenzene (B124822) to illustrate the concept.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Represents the ionization potential, indicating the energy required to remove an electron. nih.gov |

| ELUMO | -3.4 | Represents the electron affinity, indicating the energy released when an electron is added. psu.edu |

| HOMO-LUMO Gap (ΔE) | 4.1 | A larger gap signifies higher kinetic stability and resistance to electronic excitation. nih.gov |

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. chemcia.com These charges are crucial for understanding a molecule's electrostatic potential, dipole moment, and intermolecular interactions. The distribution of charges indicates the electron-donating or electron-accepting nature of different atoms.

In this compound, the high electronegativity of the oxygen, nitrogen, and chlorine atoms would result in these atoms carrying partial negative charges. Conversely, the hydrogen and carbon atoms, particularly those bonded to the electronegative atoms, would carry partial positive charges. The carbon atom of the aldehyde group (C=O) is expected to be significantly electropositive, making it a primary site for nucleophilic attack. This charge distribution is fundamental to predicting how the molecule will interact with other polar molecules and ions.

Table 3: Predicted Mulliken Atomic Charges for this compound This table is illustrative, showing expected charge trends based on electronegativity.

| Atom(s) | Predicted Charge | Rationale |

|---|---|---|

| Oxygen (Nitro & Aldehyde) | Negative | Highly electronegative, withdrawing electron density. nih.gov |

| Nitrogen (Nitro) | Positive | Although electronegative, it is bonded to two more electronegative oxygen atoms. |

| Chlorine | Negative | Electronegative, withdraws electron density from the ring. |

| Carbon (Aldehyde, C=O) | Positive | Bonded to a highly electronegative oxygen, making it electrophilic. |

| Hydrogen (Aldehyde & Ring) | Positive | Less electronegative than carbon, acts as an electron acceptor. nih.gov |

Theoretical vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsion. nih.gov

For this compound, DFT calculations would predict characteristic vibrational frequencies for its functional groups. Key predicted vibrations would include:

C=O Stretch: A strong absorption band, typically in the range of 1680-1710 cm⁻¹, characteristic of aromatic aldehydes.

NO₂ Stretch: Asymmetric and symmetric stretching vibrations, usually found near 1540 cm⁻¹ and 1360 cm⁻¹, respectively. nih.gov

C-Cl Stretch: Strong bands in the region of 760–505 cm⁻¹. nih.gov

Aromatic C-H Stretch: Vibrations typically appearing above 3000 cm⁻¹.

Comparing the theoretically predicted spectrum with an experimental one allows for a detailed confirmation of the molecular structure.

Table 4: Predicted Characteristic Vibrational Frequencies Based on typical frequency ranges for the given functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1710 |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 |

| Chloro (-Cl) | C-Cl Stretch | 505 - 760 |

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to predict a molecule's reactivity. epa.gov These global reactivity descriptors provide a quantitative measure of chemical behavior.

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2). Hard molecules have a large energy gap and are less reactive. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The negative of the chemical potential (χ = -μ), where μ = (EHOMO + ELUMO) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Defined as ω = μ² / (2η). This index quantifies the ability of a species to accept electrons, classifying it as an electrophile.

For this compound, the presence of multiple electron-withdrawing groups would result in a high electronegativity and a high electrophilicity index, confirming its nature as a strong electron acceptor (electrophile).

Nonlinear Optical Properties (NLO) Analysis

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for technologies like optical switching and frequency conversion. researchgate.netrsc.org Organic molecules with large dipole moments, extended π-conjugation, and strong intramolecular charge transfer (ICT) from a donor to an acceptor group often possess significant NLO properties.

The NLO response is quantified by the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. While this compound lacks a classic donor-acceptor structure, the combination of the electron-withdrawing nitro and aldehyde groups on the π-system of the benzene ring can facilitate ICT upon excitation. Theoretical calculations of the dipole moment (μ) and hyperpolarizabilities (β and γ) would be necessary to quantify its NLO potential. Studies on related Schiff bases, such as N-(3,5-dichlorobenzylidene)4-nitroaniline, have shown that the dichlorobenzylidene moiety can contribute to significant NLO responses when paired with a suitable donor group. This suggests that while the NLO properties of this compound itself might be modest, it could serve as a valuable building block for larger, more complex NLO materials.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. This analysis is crucial for understanding the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is fundamental to the stability and reactivity of the molecule. For this compound, while specific NBO analysis data is not extensively available in the public domain, the electronic interactions can be inferred from studies on structurally related substituted benzaldehydes.

The key interactions in this compound would involve the delocalization of electron density from the lone pairs of the oxygen atoms of the nitro and aldehyde groups, as well as the chlorine atoms, into the antibonding orbitals of the benzene ring and the carbonyl group. These hyperconjugative interactions contribute significantly to the stabilization of the molecular structure.

The most significant of these interactions are expected to be the π → π* and n → π* transitions. The lone pairs of the oxygen atoms (n) can delocalize into the π* antibonding orbitals of the benzene ring and the C=O and N=O bonds. Similarly, the π electrons of the benzene ring can delocalize into the π* orbitals of the electron-withdrawing nitro and aldehyde groups. The stabilization energy, E(2), associated with these delocalizations is a measure of the strength of the interaction.

In substituted nitrobenzaldehydes, studies have shown significant intramolecular charge transfer from the phenyl ring to the nitro group. researchgate.net The presence of the electron-withdrawing nitro and aldehyde groups, along with the chloro substituents, would lead to a complex interplay of electronic effects. The NBO analysis would quantify the stabilization energies arising from these charge transfer phenomena. For instance, the delocalization from the lone pair of an oxygen atom in the nitro group to the adjacent π*(C-C) orbitals of the ring would be a key stabilizing interaction.

A representative table of expected NBO interactions and their stabilization energies, based on analyses of similar aromatic aldehydes and nitro compounds, is presented below. researchgate.netmalayajournal.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) of NO₂ | π* (C-C) of Ring | High | Intramolecular Hyperconjugation |

| LP (O) of CHO | π* (C-C) of Ring | Moderate | Intramolecular Hyperconjugation |

| π (C-C) of Ring | π* (C=O) of CHO | Moderate to High | Resonance/Conjugation |

| π (C-C) of Ring | π* (N=O) of NO₂ | High | Resonance/Conjugation |

| LP (Cl) | σ* (C-C) of Ring | Low to Moderate | Hyperconjugation |

This table is illustrative and represents the types of interactions expected. Actual E(2) values would require specific calculations for this compound.

Molecular Docking Studies (Applicable to Biological Interactions of Derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand the interactions between a ligand and its target protein at the atomic level. Derivatives of this compound, particularly Schiff bases, have been the subject of molecular docking studies to explore their potential as therapeutic agents.

Schiff bases derived from this compound can be synthesized through the condensation reaction with various primary amines. These derivatives are then docked into the active sites of specific biological targets, such as enzymes or DNA, to predict their binding affinity and mode of interaction. These studies are crucial for rational drug design and for understanding the structure-activity relationships of these compounds.

For example, Schiff base derivatives of substituted benzaldehydes have been investigated for their antimicrobial and anticancer activities. nih.govmdpi.comnih.gov Molecular docking studies have revealed that these compounds can bind to the active sites of microbial enzymes, such as DNA gyrase or glucosamine-6-phosphate synthase, thereby inhibiting their function and leading to cell death. dovepress.comresearchgate.net The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking with the amino acid residues in the active site.

The binding affinity is often quantified by a docking score or binding energy, where a more negative value indicates a more stable complex. The specific amino acid residues involved in the interaction provide valuable insights for optimizing the ligand structure to enhance its binding and biological activity.

Below is a table summarizing representative findings from molecular docking studies of Schiff base derivatives of aromatic aldehydes against various biological targets.

| Derivative Type | Biological Target | Key Interactions | Docking Score (kcal/mol) | Reference |

| Schiff base of p-nitrobenzaldehyde | S. aureus protein (PDB ID: 6D9T) | Hydrogen bonding and hydrophobic interactions | Good affinity reported | researchgate.net |

| Furan-derived chalcone (B49325) | Glucosamine-6-phosphate synthase | Hydrogen bonding with active site residues | - | mdpi.com |

| Dichloro substituted benzoxazole (B165842) derivative | Glucosamine-6-phosphate synthase | Good inhibition reported | - | researchgate.net |

| Imidazolidine-2,4-dione derivative | P. aeruginosa kinase (PDB ID: 1U1Z) | High binding affinity | -8.4 | nih.gov |

| Schiff base of 2-chlorobenzaldehyde | Amylase enzyme | Inhibition potential identified | - | nih.gov |

This table presents a summary of findings for derivatives of related aldehydes to illustrate the potential applications and types of results obtained from molecular docking studies.

Applications in Synthetic Organic Chemistry

As a Building Block for Heterocyclic Compounds

The compound is a potential substrate for several important multicomponent reactions that produce diverse heterocyclic frameworks.

One of the most important strategies for preparing pyrimido[4,5-b]quinolines is the one-pot, three-component condensation reaction involving an aromatic aldehyde, 6-aminouracil (B15529) or its derivatives, and a 1,3-dicarbonyl compound such as dimedone. semanticscholar.orgresearchgate.net This reaction typically proceeds under acidic or basic catalysis and provides a straightforward route to this fused heterocyclic system. semanticscholar.org

The general mechanism involves the initial formation of a Knoevenagel condensation product between the aromatic aldehyde and dimedone, followed by a Michael addition of the 6-aminouracil. Subsequent intramolecular cyclization and dehydration lead to the final pyrimido[4,5-b]quinoline structure. Various catalysts have been employed to facilitate this transformation, highlighting its versatility. semanticscholar.org Given this established methodology, 3,5-Dichloro-2-nitrobenzaldehyde is a suitable candidate as the aldehyde component for generating novel, highly substituted pyrimido[4,5-b]quinoline derivatives.

Table 1: Generalized Synthesis of Pyrimido[4,5-b]quinoline Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product Structure |

|---|

The synthesis of benzoxazines is a well-established process in polymer chemistry. The primary and most common method involves the Mannich condensation of a phenolic compound, a primary amine, and formaldehyde (B43269). mdpi.comresearchgate.net Alternative routes, such as those starting from ortho-hydroxybenzylamines, have also been developed. researchgate.net These reactions lead to the formation of the characteristic 1,3-oxazine ring fused to a benzene (B151609) ring. Aldehydes other than formaldehyde are not typically used to construct the core benzoxazine (B1645224) ring structure in these standard synthetic pathways. Therefore, the use of this compound as a direct building block for the benzoxazine heterocyclic ring itself is not a conventional synthetic route.

The synthesis of isoxazoles, five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other, can be achieved through various pathways. A prominent method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov Nitrile oxides are often unstable and are typically generated in situ from the corresponding aldoximes through oxidation or dehydration.

This suggests a viable, albeit multi-step, pathway to isoxazole (B147169) derivatives from this compound. The process would involve:

Condensation of this compound with hydroxylamine (B1172632) to form 3,5-dichloro-2-nitrobenzaldoxime.

In situ generation of the corresponding 3,5-dichloro-2-nitrophenylnitrile oxide.

Cycloaddition of the nitrile oxide with a suitable dipolarophile, such as an alkyne, to yield the 3,5-disubstituted isoxazole ring.

While this general strategy is well-documented for a wide range of aldehydes, specific research detailing this transformation for this compound is not extensively reported.

Thiazoles are another important class of five-membered heterocycles containing a sulfur and a nitrogen atom. The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for their preparation, involving the condensation of an α-haloketone with a thioamide. organic-chemistry.orgyoutube.combepls.com

More relevant to aldehyde precursors is a multi-component variation of the Hantzsch synthesis. This one-pot procedure utilizes an aromatic aldehyde, a thiourea (B124793), and an α-haloketone (such as a 3-(bromoacetyl) derivative) to construct the thiazole ring. nih.gov This approach offers an efficient pathway to highly substituted thiazoles. The reaction mechanism likely involves the initial formation of an intermediate from the aldehyde and thiourea, which then reacts with the α-haloketone component to undergo cyclization and form the thiazole product. This method would be applicable for the synthesis of thiazole derivatives bearing the 3,5-dichloro-2-nitrophenyl substituent. nih.gov

The Biginelli reaction is a powerful one-pot, three-component reaction for the synthesis of dihydropyrimidinones and their derivatives. wikipedia.org A well-known variation of this reaction employs an aromatic aldehyde, dimedone (a cyclic β-diketone), and urea (B33335) or thiourea to produce octahydroquinazolinone derivatives. nih.govresearchgate.net The reaction is typically catalyzed by a Brønsted or Lewis acid.

The reactivity in the Biginelli reaction is significantly influenced by the substituents on the aromatic aldehyde. Aldehydes bearing electron-withdrawing groups, such as nitro groups, are known to enhance the electrophilicity of the carbonyl carbon, often leading to increased reaction rates and higher yields. The presence of two chloro groups in addition to the nitro group in this compound would further activate the aldehyde, making it an excellent substrate for this transformation.

Table 2: Generalized Biginelli-type Synthesis of Octahydroquinazolinones

| Reactant 1 | Reactant 2 | Reactant 3 | Product Structure |

|---|

Precursor in Radiopharmaceutical Synthesis

Nitroaromatic compounds, particularly substituted nitrobenzaldehydes, are valuable precursors in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging. nih.gov PET is a noninvasive imaging technique that relies on the detection of radiation from positron-emitting isotopes, such as Fluorine-18 ([¹⁸F]). The chloro-substituents on the aromatic ring of this compound provide potential sites for nucleophilic aromatic substitution (SₙAr) reactions to introduce [¹⁸F]fluoride.

A recent study aimed at developing a PET radiotracer for the CXCR3 receptor explored a radiosynthesis strategy starting from 4-chloro-2-nitrobenzaldehyde, a close structural analog of the title compound. nih.gov The proposed multi-step synthesis involved an initial nucleophilic substitution of the chloro group with [¹⁸F]fluoride to produce [¹⁸F]4-fluoro-2-nitrobenzaldehyde. nih.gov Although this initial strategy encountered difficulties, a subsequent, more successful approach also utilized the [¹⁸F]fluoro-nitrobenzaldehyde intermediate. nih.gov

This research demonstrates a clear and relevant synthetic strategy for the potential use of this compound as a precursor for a PET tracer. By applying a similar nucleophilic substitution reaction, one of the chloro-atoms could be replaced with [¹⁸F]fluoride, transforming the molecule into a PET-active imaging agent. The strong electron-withdrawing effect of the nitro group is crucial for activating the aromatic ring towards such a nucleophilic attack, making this class of compounds particularly suitable for [¹⁸F]radiolabeling.

Role in the Synthesis of Dyes and Pigments